molecular formula C20H21FN4O4 B2913456 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide CAS No. 894039-23-7

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Katalognummer B2913456
CAS-Nummer: 894039-23-7
Molekulargewicht: 400.41
InChI-Schlüssel: MHPQKDMILQTPEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Antipsychotic Potential

Conformationally restricted compounds, including those related to the structure , have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have shown affinity for dopamine and serotonin receptors, which are critical targets in the development of antipsychotic drugs. The research indicates that the potency and selectivity of these compounds depend significantly on the amine fragment connected to their structure, suggesting their relevance in designing drugs with improved efficacy and reduced side effects for treating psychotic disorders (Raviña et al., 2000).

Neuroinflammation Imaging

Another study focused on developing ligands for PET imaging of neuroinflammation, a critical aspect of neurodegenerative diseases like Alzheimer's. Compounds structurally similar to the one mentioned have been synthesized for this purpose, demonstrating the potential to image colony-stimulating factor 1 receptor (CSF1R) in vivo. This research underscores the importance of these compounds in advancing our understanding of neuroinflammation and providing new avenues for diagnosing and monitoring neurodegenerative diseases (Lee et al., 2022).

Dopamine Receptor Imaging

In the field of positron emission tomography (PET), carbon-11-labeled carboxamide derivatives, related in structure to the compound , have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These developments are crucial for understanding the dopaminergic system's role in various neuropsychiatric conditions, offering insights into the brain's dopamine dynamics and aiding in the diagnosis and treatment of disorders characterized by dopaminergic dysfunction (Gao et al., 2008).

Serotonin Receptor Antagonists

Compounds structurally related to "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide" have been prepared as selective and high-affinity serotonin 5-HT1A receptor antagonists. These developments are significant for psychiatric research, offering potential new treatments for disorders involving serotonin dysregulation, such as depression, anxiety, and schizophrenia (García et al., 2014).

Met Kinase Inhibition

Research into selective Met kinase inhibitors has identified compounds with structural similarities to the one mentioned, highlighting their role in cancer treatment. These inhibitors have shown promise in tumor growth inhibition, demonstrating the potential of such compounds in developing targeted cancer therapies (Schroeder et al., 2009).

Eigenschaften

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c21-14-3-5-16(6-4-14)25-13-15(12-18(25)26)22-20(28)24-9-7-23(8-10-24)19(27)17-2-1-11-29-17/h1-6,11,15H,7-10,12-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQKDMILQTPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.